molecular formula C18H15ClN2O3S B2873698 2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1797887-57-0

2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2873698
CAS No.: 1797887-57-0
M. Wt: 374.84
InChI Key: VBQYDSBGIDDDMO-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole is a synthetic indole derivative featuring a unique substitution pattern. Its structure comprises:

  • 1H-Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • Azetidine-1-carbonyl group: A four-membered nitrogen-containing ring (azetidine) linked via a carbonyl moiety at the indole’s 2-position.
  • 4-Chlorobenzenesulfonyl substituent: A sulfonyl group attached to the azetidine’s 3-position, bearing a para-chlorophenyl ring.

This compound’s design integrates electron-withdrawing (sulfonyl, chloro) and sterically constrained (azetidine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQYDSBGIDDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole with analogous indole derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
This compound 1H-Indole 3-(4-Chlorobenzenesulfonyl)azetidine-1-carbonyl at C2 ~435.9 (calculated) Sulfonyl, carbonyl, azetidine, chloro
Calindol 1H-Indole (R)-1-(1-Naphthyl)ethylaminomethyl group at C2 ~334.4 (estimated) Aminomethyl, naphthyl
Tryptophol 1H-Indole 3-(2-Hydroxyethyl) group 161.2 Hydroxyethyl
7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole 1H-Indole 7-Chloro substitution; piperidin-4-yl linked to 2-(5-amino-2-methylphenyl)ethyl ~424.0 (calculated) Chloro, piperidine, amino, methylphenyl
Key Observations:
  • Azetidine vs.
  • Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety enhances electron-withdrawing character and hydrophobicity, contrasting with the polar hydroxyethyl group in Tryptophol .
  • Chloro Substitution : Unlike the 7-chloro substitution in , the target’s chloro group is positioned on the benzenesulfonyl ring, which may reduce steric hindrance at the indole core.

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